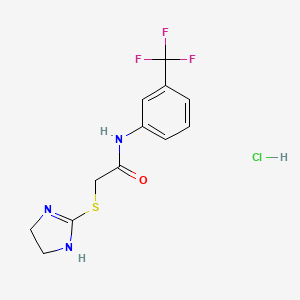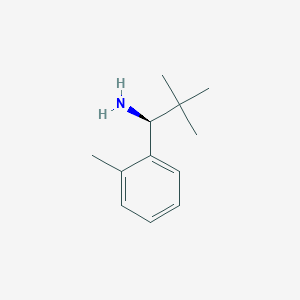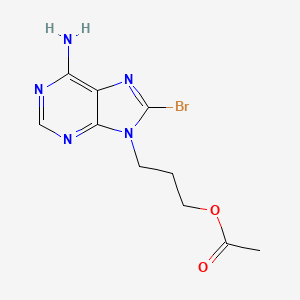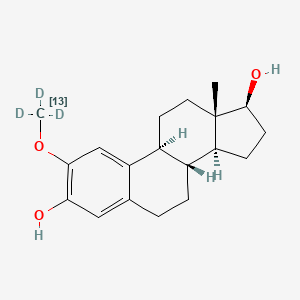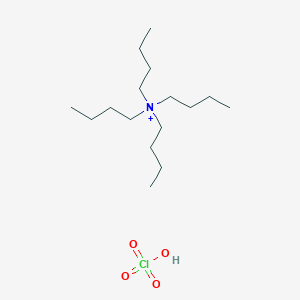
Perchloric acid; tetrabutylammonium ion
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Perchloric acid; tetrabutylammonium ion is a compound that combines perchloric acid (HClO4) with the tetrabutylammonium ion (C16H36N+). This compound is known for its unique properties and applications in various scientific fields, including chemistry, biology, and industry. The combination of perchloric acid, a strong acid, with the tetrabutylammonium ion, a quaternary ammonium ion, results in a compound with interesting thermal and ionic conductivity properties .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of perchloric acid; tetrabutylammonium ion typically involves the reaction of perchloric acid with tetrabutylammonium hydroxide or tetrabutylammonium chloride. The reaction is usually carried out in an organic solvent such as chloroform or acetonitrile. The reaction conditions include maintaining a controlled temperature and pH to ensure the formation of the desired product .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the careful handling of perchloric acid due to its highly reactive and potentially explosive nature. The use of automated systems and controlled environments ensures the safety and efficiency of the production process .
Analyse Chemischer Reaktionen
Types of Reactions
Perchloric acid; tetrabutylammonium ion undergoes various chemical reactions, including:
Oxidation: The perchlorate ion can act as a strong oxidizing agent.
Reduction: Under specific conditions, the perchlorate ion can be reduced to chloride.
Substitution: The tetrabutylammonium ion can participate in substitution reactions, particularly in organic synthesis.
Common Reagents and Conditions
Common reagents used in reactions with this compound include reducing agents like sodium borohydride and oxidizing agents like potassium permanganate. The reactions are typically carried out under controlled temperature and pH conditions to ensure the desired outcomes .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield various oxidized products, while substitution reactions can result in the formation of new organic compounds .
Wissenschaftliche Forschungsanwendungen
Perchloric acid; tetrabutylammonium ion has a wide range of scientific research applications, including:
Chemistry: Used as a reagent in ion-pair chromatography and other analytical techniques.
Biology: Employed in studies involving ionic conductivity and transport properties.
Medicine: Investigated for its potential use in drug delivery systems and other biomedical applications.
Industry: Utilized in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of perchloric acid; tetrabutylammonium ion involves its ability to act as an ion-pair reagent. The tetrabutylammonium ion interacts with various molecular targets, including ion channels and transporters, affecting their function and activity. The perchlorate ion, due to its strong oxidizing properties, can participate in redox reactions, influencing various biochemical pathways .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Similar compounds to perchloric acid; tetrabutylammonium ion include:
- Tetrabutylammonium bromide (TBABr)
- Tetrabutylammonium iodide (TBAI)
- Tetrabutylammonium tetrafluoroborate (TBABF4)
Uniqueness
This compound is unique due to its combination of strong acidic and quaternary ammonium properties. This combination results in distinct thermal and ionic conductivity characteristics, making it valuable in various scientific and industrial applications .
Eigenschaften
Molekularformel |
C16H37ClNO4+ |
|---|---|
Molekulargewicht |
342.9 g/mol |
IUPAC-Name |
perchloric acid;tetrabutylazanium |
InChI |
InChI=1S/C16H36N.ClHO4/c1-5-9-13-17(14-10-6-2,15-11-7-3)16-12-8-4;2-1(3,4)5/h5-16H2,1-4H3;(H,2,3,4,5)/q+1; |
InChI-Schlüssel |
KBLZDCFTQSIIOH-UHFFFAOYSA-N |
Kanonische SMILES |
CCCC[N+](CCCC)(CCCC)CCCC.OCl(=O)(=O)=O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-{[5-(2-chlorophenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}-N-[3-(trifluoromethyl)phenyl]acetamide](/img/structure/B15088131.png)
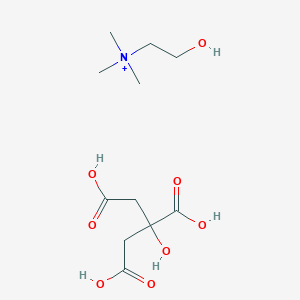
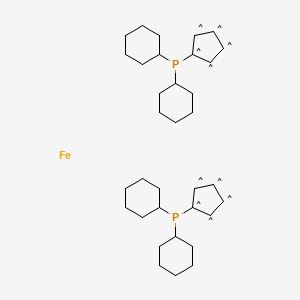
![6-Amino-4-(6-bromo-1,3-benzodioxol-5-yl)-1-phenyl-3-propyl-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile](/img/structure/B15088145.png)
![4-[(E)-(2-{[5-methyl-2-(propan-2-yl)phenoxy]acetyl}hydrazinylidene)methyl]phenyl 2-chlorobenzoate](/img/structure/B15088148.png)

![1-(3-Methyl-[1,2,4]oxadiazol-5-yl)-ethylamine hydrochloride hemihydrate](/img/structure/B15088164.png)
![1-[(4-Chlorophenyl)amino]-3-methyl-2-pentylpyrido[1,2-a]benzimidazole-4-carbonitrile](/img/structure/B15088173.png)

![N-{2-[2-(dodecyloxy)anilino]-2-oxoethyl}-1-hydroxy-N-methyl-2-naphthamide](/img/structure/B15088189.png)
